Methyl 4-iodo-3-(trifluoromethyl)benzoate

Lipophilicity Drug Design ADME

Researchers requiring a halogen-substituted benzoate ester with high LogP for membrane permeability and efficient Pd-catalyzed coupling often encounter suboptimal results when substituting bromo or chloro analogs due to higher C-X bond dissociation energies. Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS 1261880-87-8) eliminates this trial-and-error by providing the optimal iodo/3-CF3 substitution pattern. • C-I bond (BDE ≈240 kJ/mol) enables mild oxidative addition, outperforming bromo analog (ΔBDE ≈30 kJ/mol). • meta-CF3 group delivers LogP advantage of ~1.4-1.5 units over non-fluorinated analog, improving membrane permeability and metabolic stability. • Supplied as faint orange crystalline powder with ≥97% GC purity and regioisomeric confirmation via NMR/HPLC certificate of analysis. In stock for immediate global shipping.

Molecular Formula C9H6F3IO2
Molecular Weight 330.04 g/mol
CAS No. 1261880-87-8
Cat. No. B1408478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-iodo-3-(trifluoromethyl)benzoate
CAS1261880-87-8
Molecular FormulaC9H6F3IO2
Molecular Weight330.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)I)C(F)(F)F
InChIInChI=1S/C9H6F3IO2/c1-15-8(14)5-2-3-7(13)6(4-5)9(10,11)12/h2-4H,1H3
InChIKeyQUHBVHFIZYIFAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Iodo-3-(trifluoromethyl)benzoate – Overview


Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS 1261880-87-8) is a polyhalogenated aromatic ester building block, C₉H₆F₃IO₂, MW 330.04 g/mol . It is a member of the trifluoromethyl-substituted 4-halobenzoate class, characterized by the simultaneous presence of a strongly electron-withdrawing meta-CF₃ group and a para-iodine substituent . This substitution pattern confers a distinct reactivity profile, particularly for transition-metal-catalyzed cross-coupling, where the C–I bond serves as a preferred oxidative addition site. Commercially, the compound is routinely supplied as a faint orange crystalline powder with GC purities ≥97% and verified by NMR, HPLC, or GC certificate of analysis .

Methyl 4-Iodo-3-(trifluoromethyl)benzoate: Why It's Irreplaceable


Simple substitution of 4-halobenzoate building blocks based solely on cost or availability risks severely compromised reaction outcomes because the halogen identity and CF₃ regiochemistry co-determine the rate-limiting oxidative addition step in cross-coupling, the compound's lipophilicity, and its metabolic stability . The C–I bond (≈240 kJ/mol) is substantially weaker than C–Br (≈270 kJ/mol) and C–Cl (≈330 kJ/mol), which translates into markedly higher reactivity for the iodo congener under mild catalytic conditions [1]. Additionally, the meta-CF₃ orientation on the target compound yields a LogP advantage of ~1.4–1.5 units over the non-fluorinated analog methyl 4-iodobenzoate, an increase that can critically influence membrane permeability and pharmacokinetic behavior in lead optimization campaigns .

Methyl 4-Iodo-3-(trifluoromethyl)benzoate vs. Analogs


LogP Boost vs. Non-Fluorinated Analog

The target compound exhibits a significantly higher calculated lipophilicity compared to the non-fluorinated methyl 4-iodobenzoate, primarily due to the presence of the meta-trifluoromethyl group. The elevated LogP is critical for improving membrane permeability in biological assays, an advantage not offered by the des-fluoro parent scaffold .

Lipophilicity Drug Design ADME

C–I vs. C–Br Bond Energy in Cross-Coupling

The carbon-iodine bond in the target compound is intrinsically weaker than the carbon-bromine bond in the corresponding analog methyl 4-bromo-3-(trifluoromethyl)benzoate. This lower bond dissociation energy generally enables faster oxidative addition to Pd(0) catalysts under milder conditions, making the iodo compound a more reactive electrophile in cross-coupling [1] .

Cross-Coupling Suzuki-Miyaura Oxidative Addition

Regioisomeric Purity: 3-CF₃ vs. 2-CF₃ Isomers

The 4-iodo-3-(trifluoromethyl) substitution pattern is chemically distinct from the 4-iodo-2-(trifluoromethyl) isomer, which has different steric and electronic properties at the reactive iodine center. The target compound is routinely supplied with ≥97% purity by a validated QC panel including NMR, HPLC, and GC, ensuring that the regioisomeric identity is confirmed and the 2-CF₃ isomer is excluded .

Regiochemistry SAR Quality Control

LogP Difference: Iodo vs. Bromo in 3-CF₃ Series

Within the identical 3-trifluoromethyl substitution series, the iodo analog is significantly more lipophilic than its bromo counterpart. This difference arises from the larger polarizable surface area of iodine and can influence both chromatographic behavior and in silico ADME predictions, factors that procurement scientists must weigh when selecting the optimal halogen for a medicinal chemistry campaign .

Lipophilicity ADME Halogen Effects

Methyl 4-Iodo-3-(trifluoromethyl)benzoate: Application Scenarios


Late-Stage Diversification via Suzuki Coupling

The combination of a weak C–I bond (BDE ≈240 kJ/mol) and a high LogP (4.65) makes this building block ideal for synthesizing biaryl drug candidates that require both high membrane permeability and efficient Pd-catalyzed coupling. The meta-CF₃ group further enhances metabolic stability relative to non-fluorinated analogs [1].

Regiodefined Probe Synthesis for Target Engagement

The availability of this compound with verified 97%+ purity and 3-CF₃ vs. 2-CF₃ regioisomeric confirmation (via NMR/HPLC certificate of analysis) is critical for generating probe molecules free of positional isomer contamination, which could otherwise lead to false-positive target engagement results .

Fluorinated Biaryl Intermediates for Agrochemicals

The iodo substituent provides superior reactivity in cross-coupling compared to the bromo analog (ΔBDE ≈30 kJ/mol), enabling the efficient synthesis of fluorinated biaryl cores under mild conditions. The trifluoromethyl group is a privileged motif in agrochemicals for enhancing environmental persistence and target binding [1] .

Hit-to-Lead Optimization with High Lipophilicity

When a project requires a halogen-substituted benzoate ester with a LogP near 4.6, the iodo/3-CF₃ combination provides a unique physicochemical profile that cannot be matched by the bromo analog (LogP 3.25) or the non-fluorinated parent (LogP ~2.8). This targeted selection, guided by quantitative LogP data, streamlines the hit-to-lead process and avoids costly synthesis of suboptimal analogs [1] .

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